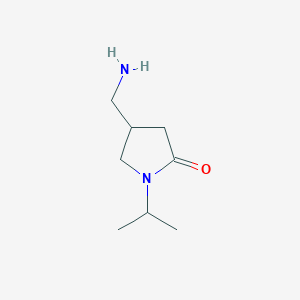

4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-1-propan-2-ylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O/c1-6(2)10-5-7(4-9)3-8(10)11/h6-7H,3-5,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIAZARVPPDEJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminomethyl 1 Propan 2 Yl Pyrrolidin 2 One and Its Analogs

General Strategies for Pyrrolidinone Ring Formation

The synthesis of the pyrrolidin-2-one (γ-lactam) scaffold is a well-explored area of organic chemistry. The inherent stability and functional group tolerance of this five-membered lactam make it a key building block in medicinal chemistry. General strategies for its formation can be broadly categorized into cyclization reactions, N-heterocyclization approaches, and amidation or lactamization routes.

Cyclization Reactions for Five-Membered Heterocycles

Cycloaddition reactions are powerful tools for the construction of five-membered heterocyclic rings like pyrrolidinone. Among these, the [3+2] cycloaddition is particularly prominent. This reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. For pyrrolidine (B122466) synthesis, azomethine ylides are commonly employed as the 1,3-dipole, which can be generated in situ from the condensation of aldehydes and amino acids or their esters. organic-chemistry.orgmdpi.com These ylides then react with electron-deficient alkenes (dipolarophiles) to yield highly substituted pyrrolidines. organic-chemistry.org Subsequent oxidation or functional group manipulation can then yield the desired pyrrolidinone.

Tandem reactions, where multiple bond-forming events occur in a single pot, also provide an efficient route. For example, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations have been developed to construct functionalized 2-pyrrolidinones. google.com Another approach involves the cascade reactions of N-substituted piperidines, which can undergo ring contraction to selectively form pyrrolidin-2-ones. researchgate.net

N-Heterocyclization Approaches to Pyrrolidinones

N-heterocyclization strategies focus on the formation of a carbon-nitrogen bond to close the lactam ring. These methods often involve the intramolecular cyclization of a linear precursor that already contains the requisite atoms. A variety of catalytic systems have been developed to facilitate this transformation.

Ruthenium-catalyzed N-heterocyclization of primary amines has been demonstrated as an effective method. organic-chemistry.org Similarly, palladium-catalyzed reactions, such as the diamination of unactivated alkenes, can generate cyclic diamine derivatives that are precursors to or can be converted into pyrrolidinones. organic-chemistry.org Modern approaches also include the intramolecular amination of organoboronates, which proceeds via a 1,2-metalate shift of an aminoboron "ate" complex to furnish the pyrrolidine ring. organic-chemistry.org These methods offer high efficiency and control over the formation of the heterocyclic system.

Amidation and Lactamization Routes

Direct formation of the amide bond within a linear precursor is a fundamental strategy for synthesizing lactams, including pyrrolidinones. These lactamization reactions typically involve the intramolecular cyclization of γ-amino acids. The reaction can be promoted by dehydrating agents or by converting the carboxylic acid to a more reactive species, such as an acid chloride or an active ester.

A classic route involves the conversion of lactones to lactams, which forms the basis for the commercial production of simple pyrrolidinones. nih.gov More advanced methods include the phosphazene base-catalyzed intramolecular hydroamidation of amide alkenes, which provides a versatile route to various lactam ring sizes. nih.gov Furthermore, donor-acceptor cyclopropanes can be opened by primary amines to form γ-amino esters, which then undergo in situ lactamization to yield 1,5-substituted pyrrolidin-2-ones. nih.gov This transformation showcases the utility of strained ring systems as precursors for heterocyclic synthesis. nih.gov

Direct and Indirect Synthesis of 4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one

The synthesis of the specific target molecule, this compound, and its structural analogs, such as the N-benzyl equivalent Nebracetam (B40111), relies on a multi-step sequence starting from simple acyclic precursors. uran.uaresearchgate.net The strategies involve first constructing the N-substituted pyrrolidinone ring and then introducing or unmasking the aminomethyl group at the C4 position.

Reported Synthetic Routes and Precursors

Reported synthetic pathways for 4-(aminomethyl)-pyrrolidin-2-one analogs provide a clear blueprint for accessing the target compound. researchgate.neturan.ua A common and effective strategy begins with the reaction of itaconic acid with a primary amine—in this case, isopropylamine . This initial Michael addition followed by cyclization directly establishes the N-isopropylpyrrolidinone ring system, yielding 1-isopropyl-2-oxopyrrolidine-4-carboxylic acid as a key intermediate. From this point, the carboxylic acid must be converted into an aminomethyl group.

Two primary routes have been reported for analogous compounds:

Route A: Curtius Rearrangement This is a classical method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.

Esterification: The carboxylic acid intermediate is first converted to its corresponding ester (e.g., methyl ester) to facilitate purification and subsequent reactions.

Acyl Azide (B81097) Formation: The ester is reacted with a reagent like diphenylphosphoryl azide (DPPA) or through a hydrazide intermediate to form the acyl azide.

Rearrangement: The acyl azide undergoes a thermal or photochemical Curtius rearrangement to form an isocyanate.

Carbamate Formation: The isocyanate is trapped with an alcohol, such as benzyl (B1604629) alcohol, to form a stable, protected amine known as a carbamate.

Deprotection: The protecting group is removed (e.g., via hydrogenolysis for a benzyl carbamate) to reveal the final 4-(aminomethyl) group. uran.ua

Route B: Reduction of a Nitrile or Azide This alternative pathway involves converting the carboxylic acid into a functional group that can be reduced to the amine.

Halogenation: The carboxylic acid can be converted to a 4-(halomethyl) derivative, for instance, 4-(chloromethyl)-1-isopropylpyrrolidin-2-one.

Nucleophilic Substitution: The halide is then displaced by a nitrogen-containing nucleophile. Common choices include sodium azide to form a 4-(azidomethyl) intermediate or sodium cyanide to form a 4-(cyanomethyl) intermediate. uran.ua

Reduction: The resulting azide or nitrile is reduced to the primary amine. Azides can be effectively reduced using triphenylphosphine (B44618) (Staudinger reaction) followed by hydrolysis, or by catalytic hydrogenation. uran.ua Nitriles are typically reduced using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under pressure.

The following table summarizes the key precursors and intermediates for the synthesis of the target compound.

| Precursor / Intermediate | Structure | Role in Synthesis |

| Isopropylamine | Source of the N-substituent | |

| Itaconic Acid | Forms the C2-C3-C4-C5 backbone of the ring | |

| 1-Isopropyl-2-oxopyrrolidine-4-carboxylic acid | Key intermediate after ring formation | |

| 4-(Chloromethyl)-1-isopropylpyrrolidin-2-one | Intermediate for nucleophilic substitution routes | |

| 4-(Azidomethyl)-1-isopropylpyrrolidin-2-one | Precursor to the amine via reduction | |

| 4-(Cyanomethyl)-1-isopropylpyrrolidin-2-one | Precursor to the amine via reduction |

Structures are representative for the class of compounds.

Optimization of Reaction Conditions for Yield and Selectivity

The table below compares the two primary synthetic strategies, highlighting the factors relevant to optimizing for yield and process efficiency.

| Parameter | Route A (Curtius Rearrangement) | Route B (Azide Reduction) | Optimization Outcome |

| Number of Steps | ~5 steps from carboxylic acid | ~3 steps from carboxylic acid | Route B is shorter and more step-economical. |

| Key Intermediates | Acyl azide, Isocyanate, Carbamate | Chloromethyl, Azidomethyl | Route B intermediates are often more stable and easier to handle. |

| Hazardous Reagents | Diphenylphosphoryl azide (DPPA), potentially unstable acyl azides and isocyanates. | Sodium azide (highly toxic), but the reduction step (e.g., hydrogenation) is clean. | Both routes use hazardous materials, but the risks in Route B are often considered more manageable in a lab setting. |

| Overall Yield | Typically moderate due to multiple steps. | Generally higher due to fewer transformations. uran.ua | Route B is optimized for higher overall yield. |

| Scalability | Curtius rearrangement can be difficult to scale up. | Nucleophilic substitution and catalytic hydrogenation are generally highly scalable processes. | Route B offers better scalability for larger-scale production. |

This analysis demonstrates that by choosing the appropriate synthetic pathway, the production of this compound can be optimized for both yield and practical feasibility. The conversion of a C4-halomethyl or C4-mesyloxymethyl group to an azidomethyl group, followed by reduction, represents a robust and efficient method for the synthesis of this target molecule and its analogs. uran.ua

Multistep Synthesis Design and Efficiency

One common strategy involves the use of cascade or domino reactions, where multiple bond-forming events occur in a single pot. nih.gov This approach significantly improves efficiency by minimizing purification steps and reducing solvent waste. For instance, a cascade approach featuring bromocycloetherification-elimination has been used to stereoselectively synthesize lactam-fused 3-methylenetetrahydropyrans, which can be further modified. nih.govrsc.org Another efficient strategy is the use of one-pot multicomponent reactions, such as the Ugi reaction, which can rapidly generate molecular complexity. nih.gov

| Starting Material | Key Reactions | Number of Steps | Overall Yield | Reference |

| 4,6-dimethyl-2-aminopyridine | Multistep synthesis with late-stage benzyl deprotection | 16 | <1% | nih.gov |

| 4,6-dimethyl-2-aminopyridine | Improved synthesis with Boc-protecting group | 13 | ~10% | nih.gov |

| Itaconic acid and benzylamine (B48309) derivatives | Multistep synthesis | 6 | Not specified | uran.ua |

| Itaconic acid and benzylamine derivatives | Optimized alternative synthesis | 4 | Not specified | uran.ua |

Chiral Synthesis and Stereocontrol in Pyrrolidinone Frameworks

The biological activity of pyrrolidinone-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of synthetic methods that allow for precise control over the three-dimensional arrangement of atoms is of paramount importance. nih.govnih.gov

Enantioselective and Diastereoselective Approaches

Enantioselective and diastereoselective syntheses aim to produce a single desired stereoisomer from a prochiral or racemic starting material. A variety of strategies have been developed to achieve this for pyrrolidinone frameworks.

One powerful approach is the use of 1,3-dipolar cycloaddition reactions . These reactions can generate multiple stereogenic centers in a single step with high levels of stereocontrol. acs.orgua.es For example, the reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by Ag2CO3, yields densely substituted pyrrolidines with high regio- and diastereoselectivity. acs.orgua.es The stereochemical outcome is directed by the chiral sulfinyl group. acs.org

Organocatalysis has also emerged as a valuable tool for the asymmetric synthesis of pyrrolidines. Chiral organocatalysts, such as those derived from proline, can effectively promote a variety of transformations in an enantioselective manner. mdpi.comrsc.org For instance, cinchonidine-derived bifunctional amino-squaramide catalysts have been used in the asymmetric cascade reaction of N-tosyl aminomethyl enone and trans-α-cyano-α,β-unsaturated ketone to produce highly substituted pyrrolidines with high enantio- and diastereoselectivities. rsc.org

Other stereocontrolled approaches include:

Epoxidation-reductive dehydroxylation and hydroboration-oxidation reactions of enamides to create vicinal amino diol subunits in 2-pyrrolidinones. nih.gov

Copper-promoted intramolecular aminooxygenation of alkenes to synthesize disubstituted pyrrolidines with high diastereoselectivity. nih.gov

Asymmetric "Clip-Cycle" synthesis involving a chiral phosphoric acid-catalyzed aza-Michael reaction. whiterose.ac.uk

| Method | Catalyst/Reagent | Key Feature | Stereoselectivity | Reference |

| 1,3-Dipolar Cycloaddition | Ag2CO3 | Chiral N-tert-butanesulfinylazadienes | High regio- and diastereoselectivity | acs.orgua.es |

| Cascade Reaction | Cinchonidine derived amino-squaramide | Asymmetric organocatalysis | High enantio- and diastereoselectivity | rsc.org |

| Intramolecular Aminooxygenation | Copper(II) | Diastereoselective synthesis | Excellent diastereoselectivity | nih.gov |

Asymmetric Induction Strategies for Chiral Centers at C-4

Establishing a chiral center at the C-4 position of the pyrrolidinone ring is a common synthetic challenge. Asymmetric induction strategies aim to control the formation of this stereocenter.

One approach is the use of chiral auxiliaries . A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. For example, the use of a chiral N-tert-butanesulfinyl group on a 1-azadiene directs the diastereoselective synthesis of pyrrolidines. acs.orgua.es

Substrate-controlled diastereoselective reactions are another effective strategy. In this approach, an existing stereocenter in the substrate directs the formation of a new stereocenter. For example, in the synthesis of pyrrolidine derivatives, the stereochemistry of a substituent on the nitrogen atom can influence the stereochemical outcome of subsequent reactions.

Catalytic asymmetric methods are highly desirable as they can generate large quantities of enantiomerically enriched product from a small amount of a chiral catalyst. The use of chiral Lewis acids and organocatalysts are prominent examples. acs.org

Resolution Techniques for Enantiomer Separation

When a synthesis produces a racemic mixture (a 50:50 mixture of enantiomers), resolution techniques can be employed to separate the two enantiomers.

A classical method is diastereomeric salt formation . The racemic mixture, for instance a carboxylic acid, is reacted with a single enantiomer of a chiral base to form a mixture of diastereomeric salts. chemistrysteps.comlibretexts.org These diastereomers have different physical properties, such as solubility, and can be separated by crystallization. chemistrysteps.comlibretexts.org The resolved enantiomer can then be recovered by treatment with an acid. libretexts.org

Chiral chromatography is another powerful technique for separating enantiomers. researchgate.net This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have shown excellent performance in the resolution of racemic 4-substituted pyrrolidin-2-one derivatives. researchgate.net

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, leading to the enrichment of the less reactive enantiomer. whiterose.ac.ukrsc.orgwhiterose.ac.uk For example, the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones has been achieved using chiral oxazaborolidine catalysts. nih.gov

| Technique | Principle | Application | Reference |

| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties | Separation of racemic acids or bases | chemistrysteps.comlibretexts.org |

| Chiral Chromatography | Differential interaction with a chiral stationary phase | Separation of a wide range of racemates | researchgate.net |

| Kinetic Resolution | Different reaction rates of enantiomers with a chiral catalyst | Enrichment of one enantiomer from a racemic mixture | whiterose.ac.ukrsc.orgwhiterose.ac.uk |

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives allows for the exploration of structure-activity relationships and the optimization of biological properties.

Modification of the Aminomethyl Side Chain

Modification of the aminomethyl side chain at the C-4 position of the pyrrolidinone ring can lead to compounds with altered properties. These modifications can involve changing the length of the alkyl chain, introducing substituents on the nitrogen atom, or replacing the amino group with other functional groups.

One approach to introduce a modified aminomethyl side chain is through nucleophilic addition to a suitable precursor. For example, the reaction of a cyclic nitrone with trimethylsilyl (B98337) cyanide (TMSCN) can introduce a cyanomethyl group, which can then be reduced to an aminomethyl group. nih.gov This method allows for the stereoselective introduction of the side chain. nih.gov

Another strategy involves the modification of an existing aminomethyl group. For example, the primary amine can be acylated or alkylated to introduce a variety of substituents. In the synthesis of pyrrolidine derivatives as Mcl-1 inhibitors, the amino acid side chain was modified to improve binding affinities. nih.gov

Variation of the N-1 Alkyl Substituent

A common and direct method for this transformation is the reaction of the parent pyrrolidin-2-one with an appropriate alkyl halide in the presence of a base. chemicalbook.com The reaction proceeds via deprotonation of the relatively acidic amide nitrogen, generating a nucleophilic anion that subsequently attacks the electrophilic carbon of the alkyl halide in a nucleophilic substitution reaction. To synthesize the title compound, 4-(aminomethyl)pyrrolidin-2-one (B32541) (or a protected version thereof) would be treated with a propan-2-yl halide, such as 2-bromopropane (B125204) or 2-iodopropane, and a suitable base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an inert solvent.

The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side reactions. Strong, non-nucleophilic bases are often preferred to ensure complete deprotonation without competing in the alkylation step. Aprotic polar solvents, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), are frequently employed to dissolve the reactants and facilitate the reaction. This general strategy offers a straightforward pathway to a diverse library of N-substituted pyrrolidinone analogs by simply varying the alkylating agent used. For instance, reacting the pyrrolidinone precursor with allyl bromide would yield an N-allyl substituted product. nih.gov

Introduction of Additional Substituents on the Pyrrolidinone Ring System

The synthesis of pyrrolidinone analogs is not limited to the modification of the N-1 position; various methodologies exist for the introduction of substituents onto the carbon framework of the ring itself. These methods provide access to a wide range of structurally diverse compounds with potentially unique biological activities.

One powerful strategy for constructing highly functionalized pyrrolidinones is through cycloaddition reactions. For example, the [3+2] cycloaddition between azomethine ylides and suitable dipolarophiles can generate densely substituted pyrrolidine rings with a high degree of stereocontrol. acs.org This approach allows for the simultaneous formation of multiple C-C bonds and the introduction of substituents at various positions on the ring in a single step.

Another approach involves the ring-opening of activated cyclopropanes. Donor-acceptor (DA) cyclopropanes can react with N-nucleophiles, such as anilines or benzylamines, in a process that leads to the formation of 1,5-substituted pyrrolidin-2-ones. nih.gov This method involves a Lewis acid-initiated ring opening of the cyclopropane (B1198618), followed by intramolecular cyclization (lactamization) to form the pyrrolidinone ring. The substituents present on the initial cyclopropane and the nucleophile are incorporated into the final product.

Sustainable and Green Chemistry Approaches in Pyrrolidinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrolidinones, to develop more environmentally benign and efficient processes. nih.gov These approaches focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

A significant advancement in the green synthesis of pyrrolidinones is the use of multicomponent reactions (MCRs). MCRs involve the reaction of three or more starting materials in a single pot to form a complex product, incorporating most or all of the atoms from the reactants. vjol.info.vn This approach is inherently atom-economical and reduces the need for purification of intermediate products, thus saving time, solvents, and energy. For example, a one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones has been developed using citric acid as a green catalyst in an environmentally friendly solvent like ethanol (B145695). rsc.orgrsc.org

The use of alternative energy sources is another cornerstone of green chemistry in pyrrolidinone synthesis. Ultrasound irradiation has been shown to promote and accelerate the synthesis of substituted 3-pyrrolin-2-ones. rsc.org This technique often leads to shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. Similarly, microwave-assisted organic synthesis (MAOS) has been effectively utilized to increase synthetic efficiency in the preparation of pyrrolidine derivatives. nih.gov

The selection of solvents and catalysts is also critical. Green approaches favor the use of non-toxic, renewable solvents like water or ethanol over hazardous organic solvents. vjol.info.vnrsc.org The development of metal-free catalytic systems, such as the use of N-heterocyclic carbenes (NHCs) for radical tandem cyclization reactions, further enhances the sustainability of these synthetic routes by avoiding the use of potentially toxic and expensive transition metals. rsc.org These sustainable methodologies represent a significant step forward in the responsible synthesis of pharmaceutically relevant molecules like this compound and its analogs.

Reaction Mechanisms and Reactivity Studies

Mechanistic Investigations of Pyrrolidinone Formation Reactions

The synthesis of the pyrrolidin-2-one ring system is a cornerstone of modern heterocyclic chemistry. The formation of 4-(aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one typically involves the intramolecular cyclization of a γ-amino acid derivative. Mechanistic insights into this crucial transformation have been significantly enhanced through computational and experimental studies.

While specific computational studies on this compound are not extensively documented in publicly available literature, density functional theory (DFT) calculations on analogous γ-amino acid cyclizations provide a clear theoretical framework. researchgate.netnih.govlibretexts.org These studies reveal that the intramolecular amide bond formation proceeds through a concerted mechanism involving a tetrahedral intermediate.

The reaction pathway is initiated by the nucleophilic attack of the nitrogen atom of the amino group onto the carbonyl carbon of the carboxylic acid or its activated derivative (e.g., an ester or acyl chloride). This leads to the formation of a high-energy tetrahedral intermediate. The subsequent collapse of this intermediate, involving the departure of a leaving group (such as water or an alcohol), results in the formation of the stable five-membered lactam ring.

Key energetic parameters, such as activation energies and the relative stabilities of intermediates and transition states, are highly dependent on the solvent and the nature of the substituents. For the formation of the N-isopropyl group, an S(_N)2 reaction between a precursor amine and isopropyl halide would be a plausible pathway, though direct cyclization from a γ-amino acid already bearing the isopropyl group is also a common synthetic route.

Table 1: Calculated Energetic Parameters for a Model Pyrrolidinone Formation

| Parameter | Value (kcal/mol) | Description |

| Activation Energy (Ea) | 15 - 25 | Energy barrier for the formation of the tetrahedral intermediate. |

| ΔHreaction | -5 to -15 | Enthalpy change for the overall cyclization reaction, indicating an exothermic process. |

| Intermediate Stability | -2 to +5 | Relative energy of the tetrahedral intermediate compared to the reactants. |

Note: These values are representative and are based on DFT calculations for the cyclization of similar γ-amino acids.

Experimental characterization of the short-lived intermediates and transition states in pyrrolidinone formation is challenging. However, spectroscopic techniques, such as in-situ NMR and FT-IR, coupled with kinetic studies, can provide valuable evidence for the proposed reaction mechanisms. For instance, the observation of a transient species with spectroscopic signatures consistent with a tetrahedral intermediate would lend strong support to the computationally predicted pathway.

The transition state for the cyclization is predicted to have a highly ordered, cyclic structure where the nucleophilic nitrogen and the electrophilic carbonyl carbon are in close proximity. beilstein-journals.org The geometry of this transition state is crucial in determining the stereochemical outcome of the reaction, particularly when chiral centers are present in the starting material.

Reactivity of the Aminomethyl Group in this compound

The primary amine of the aminomethyl group is a key site of reactivity, serving as a versatile handle for further molecular elaboration through a variety of chemical transformations.

The lone pair of electrons on the nitrogen atom of the primary amine makes it a potent nucleophile, readily participating in reactions with a wide range of electrophiles. libretexts.orglibretexts.orgunizin.org This nucleophilicity allows for straightforward derivatization, enabling the synthesis of a diverse library of compounds.

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, and activated esters to form stable amide derivatives. This is a fundamental transformation for introducing new functional groups and building more complex molecular architectures. nih.gov

Alkylation: Reaction with alkyl halides or other alkylating agents leads to the formation of secondary and tertiary amines. However, these reactions can sometimes be challenging to control, with the potential for over-alkylation to form quaternary ammonium (B1175870) salts. nih.gov

Urea and Thiourea Formation: The primary amine can react with isocyanates and isothiocyanates to yield substituted ureas and thioureas, respectively. beilstein-journals.orgnih.govmdpi.comnih.gov These moieties are important pharmacophores in many biologically active molecules.

Table 2: Representative Derivatization Reactions of the Aminomethyl Group

| Reaction Type | Electrophile | Product | Typical Conditions |

| Acylation | Acetyl Chloride | N-acetyl derivative | Pyridine, CH2Cl2, 0 °C to rt |

| Alkylation | Benzyl (B1604629) Bromide | N-benzyl derivative | K2CO3, CH3CN, reflux |

| Urea Formation | Phenyl Isocyanate | N-phenylurea derivative | THF, rt |

| Thiourea Formation | Phenyl Isothiocyanate | N-phenylthiourea derivative | Ethanol (B145695), reflux |

The primary amine of the aminomethyl group can be transformed into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule. These interconversions often involve well-established synthetic methodologies. 182.160.97

Conversion to Azides: The primary amine can be converted to an azide (B81097) group through diazotization followed by treatment with an azide source, such as sodium azide. researchgate.netresearchgate.netorganic-chemistry.org The resulting azide is a versatile functional group that can participate in cycloaddition reactions (e.g., "click chemistry") or be reduced back to an amine.

Conversion to Nitriles: While less direct, a primary amine can be converted to a nitrile through a multi-step sequence, often involving oxidation to an oxime followed by dehydration.

Oxidative and Reductive Transformations: The aminomethyl group can participate in various redox reactions. For example, under specific conditions, it could be oxidized. More commonly, the amine can direct other transformations within the molecule.

Table 3: Selected Functional Group Interconversions of the Aminomethyl Group

| Transformation | Reagent(s) | Product Functional Group |

| Amine to Azide | 1. NaNO2, HCl; 2. NaN3 | Azide (-N3) |

| Amine to Sulfonamide | p-Toluenesulfonyl chloride | Sulfonamide (-NHSO2R) |

| Amine to Amide | Acetic Anhydride | Amide (-NHCOR) |

Reactivity of the Pyrrolidin-2-one Ring System

The pyrrolidin-2-one ring, a cyclic amide (or lactam), is generally a stable moiety. However, it can undergo a range of chemical transformations under specific conditions, providing further avenues for molecular diversification.

Reduction of the Amide Carbonyl: The carbonyl group of the lactam can be reduced to a methylene (B1212753) group using powerful reducing agents like lithium aluminum hydride (LiAlH4). rsc.orgchemistrysteps.comlumenlearning.commasterorganicchemistry.comyoutube.com This reaction effectively converts the pyrrolidin-2-one into a pyrrolidine (B122466), a saturated five-membered nitrogen-containing heterocycle.

Hydrolysis of the Amide Bond: Under acidic or basic conditions, the amide bond of the lactam can be hydrolyzed, leading to the ring-opening of the pyrrolidinone to form the corresponding γ-amino acid. chemicalbook.comresearchgate.netresearchgate.net The rate of hydrolysis is influenced by factors such as pH and temperature. researchgate.net

Alkylation at the α-Carbon: The carbon atom adjacent to the carbonyl group (the α-carbon) can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form an enolate. This enolate can then react with electrophiles, such as alkyl halides, allowing for the introduction of substituents at the C-3 position of the pyrrolidinone ring. 182.160.97libretexts.orgorganicchemistrytutor.comyoutube.com

Electrophilic Additions: While the amide carbonyl is generally less reactive towards nucleophiles than a ketone carbonyl, it can be activated by strong electrophiles. However, reactions directly at the carbonyl oxygen are less common for synthetic transformations compared to reactions at the α-carbon or the nitrogen atom. nih.gov

Table 4: Reactivity of the Pyrrolidin-2-one Ring

| Reaction Type | Reagent(s) | Product |

| Reduction | LiAlH4, THF | 4-(Aminomethyl)-1-(propan-2-yl)pyrrolidine |

| Basic Hydrolysis | NaOH, H2O, heat | 4-(Aminomethyl)-5-(isopropylamino)pentanoic acid |

| α-Alkylation | 1. LDA, THF, -78 °C; 2. CH3I | 4-(Aminomethyl)-3-methyl-1-(propan-2-yl)pyrrolidin-2-one |

Reactions at the Lactam Carbonyl

The lactam carbonyl group in pyrrolidin-2-one derivatives is a key site for chemical reactions, primarily involving nucleophilic attack.

Hydrolysis: Like other amides, the lactam ring can undergo hydrolysis under acidic or basic conditions to yield the corresponding γ-amino acid. For this compound, this reaction would result in the formation of 4-(aminomethyl)-4-(isopropylamino)butanoic acid. The reaction is typically slow and requires elevated temperatures or strong acidic/basic catalysis.

Reduction: The carbonyl group can be reduced to a methylene group, converting the pyrrolidin-2-one to the corresponding pyrrolidine. This transformation is discussed in more detail in section 3.3.3.

Reactions with Organometallic Reagents: The lactam carbonyl can react with strong nucleophiles such as Grignard reagents or organolithium compounds. However, these reactions are often complex and can lead to ring-opening or the formation of various addition products, depending on the reaction conditions and the nature of the organometallic reagent.

A study on the reactivity of 3-amino-α,β-unsaturated γ-lactam derivatives highlights the diverse reactivity of the lactam core. While this study focuses on a different isomer, it demonstrates that functionalization can occur at various positions on the pyrrolidinone ring, including nucleophilic addition to the carbonyl carbon under certain conditions. nih.gov

| Reaction Type | Reagents and Conditions | Expected Product |

| Acid-Catalyzed Hydrolysis | Strong acid (e.g., HCl, H₂SO₄), heat | 4-(Aminomethyl)-4-(isopropylamino)butanoic acid |

| Base-Catalyzed Hydrolysis | Strong base (e.g., NaOH, KOH), heat | Salt of 4-(Aminomethyl)-4-(isopropylamino)butanoic acid |

Ring Transformations and Skeletal Rearrangements

The pyrrolidin-2-one scaffold can undergo various ring transformations and skeletal rearrangements, often leading to the formation of other heterocyclic systems or acyclic products.

Ring-Opening Reactions: Besides hydrolysis, the lactam ring can be opened by other nucleophiles. For instance, aminolysis with strong amines at high temperatures can lead to the formation of open-chain diamides.

Ring Contraction of Piperidine Derivatives: A notable synthetic route to pyrrolidin-2-ones involves the ring contraction of N-substituted piperidines. nih.gov A domino process involving in situ formation of a pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation, can yield the pyrrolidin-2-one structure. nih.gov While this is a synthetic method, it illustrates a potential pathway for skeletal rearrangement under specific oxidative conditions.

Synthesis from Donor-Acceptor Cyclopropanes: 1,5-Substituted pyrrolidin-2-ones can be synthesized from the reaction of donor-acceptor cyclopropanes with anilines or benzylamines. nih.govmdpi.com This process involves the nucleophilic ring-opening of the cyclopropane (B1198618) by the amine, followed by lactamization. nih.govmdpi.com This reaction highlights a synthetic transformation that builds the pyrrolidinone ring, and its reversal could be considered a potential ring-opening pathway.

| Transformation Type | Starting Material | Key Reagents/Conditions | Product |

| Ring Contraction | N-Substituted Piperidine | Oxidant and additive | Pyrrolidin-2-one derivative |

| Ring-Opening/Lactamization | Donor-Acceptor Cyclopropane and Amine | Lewis acid catalyst, then acid and heat | 1,5-Substituted Pyrrolidin-2-one |

Hydrogenation and Reduction Chemistry

The reduction of the lactam functionality is a common transformation for pyrrolidin-2-one derivatives, providing access to the corresponding pyrrolidine structures.

Reduction of the Lactam Carbonyl: The carbonyl group of the lactam can be reduced to a methylene group (CH₂) to yield the fully saturated pyrrolidine ring. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (e.g., BH₃·THF). The choice of reducing agent can be critical to avoid the reduction of other functional groups if present. For this compound, this reduction would yield 4-(aminomethyl)-1-(propan-2-yl)pyrrolidine. The primary amino group would likely need to be protected prior to reduction with hydride reagents to prevent side reactions.

Catalytic Hydrogenation: While catalytic hydrogenation is more commonly used for the reduction of imines or other unsaturated systems, certain conditions can effect the reduction of amides. This typically requires high pressures and temperatures and specialized catalysts. For instance, cobalt-catalyzed hydrogenation at high temperatures can reduce 2-pyrrolidone to pyrrolidine.

In a study focused on the synthesis of pyrrolidine monocyclic analogues, hydrogenation was employed to reduce a nitrile group to a primary amine and for deprotection, highlighting the utility of this method in the synthesis of related structures. nih.gov

| Reduction Reaction | Reagent(s) | Product |

| Lactam Carbonyl Reduction | Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) | 4-(Aminomethyl)-1-(propan-2-yl)pyrrolidine |

| Catalytic Hydrogenation | H₂, High pressure, High temperature, Cobalt catalyst | 4-(Aminomethyl)-1-(propan-2-yl)pyrrolidine |

Computational and Theoretical Studies of 4 Aminomethyl 1 Propan 2 Yl Pyrrolidin 2 One and Its Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular properties, including geometry, stability, and electronic characteristics.

The three-dimensional structure of a molecule is fundamental to its properties and interactions. For 4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one, the five-membered pyrrolidinone ring is not planar. High-level ab initio quantum chemical calculations on related five-membered lactams like 2-pyrrolidinone (B116388) have determined that the most stable structures are non-planar, typically adopting envelope or twist conformations. researchgate.net

DFT calculations, for instance using the B3LYP density functional with a 6-31G(d) basis set, can be employed to perform a full geometry optimization of the molecule. researchgate.net This process identifies the most stable conformers by finding the structures corresponding to energy minima on the potential energy surface. The relative stability of different conformers, such as those arising from the orientation of the aminomethyl and isopropyl substituents, can be determined by comparing their computed total energies. Thermodynamic parameters derived from these calculations can further suggest the stability of the molecule. researchgate.net

DFT calculations provide detailed information about the electronic properties of a molecule, which are crucial for understanding its reactivity and intermolecular interactions. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For pyrrolidinone derivatives, the electronic structure is characterized by the presence of the polar lactam group. The electronegative oxygen and nitrogen atoms significantly influence the charge distribution. A Molecular Electrostatic Potential (MEP) map, generated through DFT calculations, can visualize the charge distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) sites. In the case of this compound, the carbonyl oxygen would be an area of high negative potential (a nucleophilic site), while the amine protons would represent regions of positive potential (electrophilic sites).

Table 1: Key Electronic Properties Calculated via DFT for Heterocyclic Compounds

| Property | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons (nucleophilicity). |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Influences solubility and intermolecular interactions. |

| Ionization Potential (I) | The minimum energy required to remove an electron. | Correlated with EHOMO; indicates the tendency to become a cation. |

| Electron Affinity (A) | The energy released when an electron is added. | Correlated with ELUMO; indicates the tendency to become an anion. |

This table is illustrative of parameters typically derived from DFT calculations for organic molecules.

DFT is a reliable method for predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. By calculating the vibrational frequencies, it is possible to predict the infrared (IR) and Raman spectra of this compound. The calculated wavenumbers, when compared with experimental data, can confirm the molecular structure and the assignment of fundamental vibrational modes. nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These theoretical predictions serve as a valuable tool for interpreting experimental NMR spectra, helping to assign specific signals to the corresponding nuclei in the molecule's structure. The accuracy of these theoretical calculations is often validated by their strong agreement with experimental spectroscopic data. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

QSAR models have been successfully developed for various classes of pyrrolidinone and pyrrolidine (B122466) derivatives to predict their biological activities, such as antiarrhythmic, anticancer, or antiviral effects. nih.govnih.govnih.govnih.gov The process involves creating a dataset of compounds with known activities and calculating a range of molecular descriptors for each. Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are powerful 3D-QSAR methods. tandfonline.comscispace.com These models generate relationships based on steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. tandfonline.com For a series of derivatives of this compound, a robust QSAR model could be developed to predict their interactions with a specific biological target, thereby guiding the design of new compounds with enhanced potency. researchgate.netscispace.com The predictive power of these models is typically validated through internal (e.g., cross-validation) and external validation using a test set of compounds. nih.govnih.gov

A crucial outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on the activity of the compounds. researchgate.net These descriptors quantify various aspects of the molecular structure, including electronic, steric, geometric, and energetic properties. researchgate.net

Studies on pyrrolidinone derivatives have identified several key descriptors. For instance, in a QSAR study of 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives with antiarrhythmic activity, statistical analysis showed that the activity depended mainly on specific topological descriptors (PCR and JGI4). nih.govnih.gov In other studies on pyrrolidine derivatives, electrostatic and hydrogen-bonding factors were found to be highly influential. nih.gov The identification of these key descriptors provides a theoretical basis for designing new molecules with desired properties. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies of Pyrrolidinone Analogs

| Descriptor Type | Example Descriptor | Description and Significance |

| Electronic | Dipole Moment | Measures molecular polarity, affecting solubility and binding to polar sites. |

| Partial Atomic Charges | Describes the charge distribution, crucial for electrostatic interactions. | |

| Steric/Topological | Molecular Volume/Surface Area | Relates to the size and shape of the molecule, affecting how it fits into a binding site. |

| Principal Components of a molecular graph (PCR) | A topological descriptor that can encode information about molecular branching and size. | |

| Thermodynamic | LogP (Partition Coefficient) | Measures lipophilicity, which influences membrane permeability and hydrophobic interactions. |

| Quantum Chemical | HOMO/LUMO Energies | Relate to the molecule's ability to participate in charge-transfer interactions. |

This table summarizes common descriptors and their relevance in QSAR modeling for drug design, based on studies of related compounds. researchgate.netnih.govtandfonline.com

Molecular Docking and Ligand-Receptor Interaction Modeling Methodologies

Molecular docking is a pivotal computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in understanding the binding mechanism and affinity of potential drug candidates like this compound.

Computational Protocols for Ligand-Target Systems

The initial step in molecular docking involves the preparation of both the ligand and the target receptor. For derivatives of 4-(aminomethyl)-pyrrolidin-2-one, this process would entail generating a three-dimensional structure of the molecule and optimizing its geometry, often using molecular mechanics force fields. The target receptor, which could be an enzyme or a G protein-coupled receptor, is typically obtained from crystallographic data, and its structure is prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site. nih.gov

Software packages such as AutoDock are commonly employed for these studies. researchgate.net The process involves creating a grid box that encompasses the active site of the receptor. The ligand is then allowed to explore various conformations and orientations within this grid, and a scoring function is used to estimate the binding affinity for each pose. These protocols are validated by redocking a known co-crystallized ligand to ensure the method can accurately reproduce the experimental binding mode.

Analysis of Binding Modes and Interaction Energies

Following the docking simulations, the resulting poses are analyzed to understand the specific interactions between the ligand and the receptor. For pyrrolidine derivatives, this analysis would focus on identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, the aminomethyl group of this compound could potentially form hydrogen bonds with polar residues in the binding pocket, while the propan-2-yl group might engage in hydrophobic interactions.

The interaction energies, calculated by the docking software's scoring function, provide a quantitative measure of the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction. These energies are crucial for ranking different derivatives and prioritizing them for further experimental testing. The analysis often reveals that specific enantiomeric configurations of the molecules form more stable complexes with the target, highlighting the stereoselectivity of the binding interaction. researchgate.net

Table 1: Representative Interaction Analysis of a Pyrrolidine Derivative in a Receptor Binding Site

| Interaction Type | Interacting Ligand Group | Interacting Receptor Residue | Estimated Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Aminomethyl (-CH2NH2) | Aspartic Acid (ASP) | -3.5 |

| Hydrogen Bond | Carbonyl Oxygen (C=O) | Serine (SER) | -2.8 |

| Hydrophobic | Isopropyl Group (-CH(CH3)2) | Leucine (LEU), Valine (VAL) | -1.5 |

| van der Waals | Pyrrolidine Ring | Phenylalanine (PHE) | -2.0 |

Note: This table is a hypothetical representation based on typical interactions observed for similar compounds and is for illustrative purposes.

Conformational Analysis within Modeled Binding Sites

The conformation of a ligand within the binding site of a receptor is a critical determinant of its activity. nih.gov The pyrrolidine ring, a core scaffold in these compounds, can adopt various puckered conformations, often described as "envelope" or "twist" forms. nih.gov The specific conformation adopted upon binding is influenced by the substituents on the ring and the interactions with the receptor. nih.govnih.gov

Computational methods allow for the detailed analysis of these conformations. By examining the dihedral angles of the pyrrolidine ring in the docked poses, researchers can determine the preferred pucker. This conformational analysis helps in understanding how the three-dimensional shape of the molecule contributes to its binding affinity and selectivity. For instance, the substitution pattern on the pyrrolidine ring can lock it into a specific conformation that is more favorable for binding to a particular target. nih.gov

Advanced Computational Methodologies

Beyond molecular docking, more advanced computational techniques are employed to gain a more dynamic and detailed understanding of the behavior of this compound and its derivatives at the molecular level.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the conformational changes and interactions over time. nih.govdigitellinc.com These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their movements. MD simulations are particularly useful for assessing the stability of the binding poses predicted by molecular docking. nih.gov

By running simulations for nanoseconds or even microseconds, it is possible to observe how the ligand and receptor adapt to each other. proquest.com This allows for a more thorough sampling of the conformational space of both the ligand and the protein, revealing alternative binding modes and transient interactions that might not be captured by static docking methods. nih.govdigitellinc.com Furthermore, MD simulations can be used to calculate binding free energies, which provide a more accurate prediction of binding affinity than docking scores. nih.gov

Quantum Chemical Calculations for Reaction Energetics and Pathways

Quantum chemical calculations, based on the principles of quantum mechanics, offer a highly accurate method for studying the electronic structure of molecules and the energetics of chemical reactions. rsc.orgrsc.orgresearchgate.net These methods can be used to calculate various properties of this compound, such as its geometry, charge distribution, and reactivity.

Applications in Organic Synthesis and Material Science

4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one as a Versatile Building Block

The inherent structural features of this compound make it a valuable building block in synthetic chemistry. The pyrrolidine (B122466) scaffold is considered a "privileged" structure in medicinal chemistry due to its frequent appearance in biologically active compounds and its ability to present substituents in a well-defined three-dimensional orientation. researchgate.netnih.gov

Scaffold for the Construction of Complex Chemical Structures

The pyrrolidinone core is a key component in numerous natural and synthetic compounds with significant biological activity. researchgate.netmdpi.com This scaffold plays a crucial role in exploring pharmacophore space due to its sp³-hybridized carbons, which contribute to the stereochemistry and three-dimensional complexity of a molecule. nih.gov The non-planar nature of the five-membered ring allows for "pseudorotation," enabling it to adopt various conformations that can be crucial for binding to biological targets. researchgate.net

As a derivative, this compound serves as an excellent starting point for building more elaborate molecules. The primary aminomethyl group at the C4 position offers a reactive handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for the facile introduction of diverse functional groups and the extension of chemical structures. Modern synthetic methods have been developed for the one-pot synthesis of densely functionalized pyrrolidinones, highlighting the accessibility and modularity of this scaffold. acs.orgnih.gov This compound can, therefore, be envisioned as a key intermediate in the synthesis of novel therapeutic agents and other complex organic molecules.

Role in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. researchgate.net These reactions are prized for their atom economy, step economy, and ability to rapidly generate molecular complexity. researchgate.netnih.gov The structure of this compound, containing a primary amine, makes it an ideal candidate for participation in several key MCRs.

For instance, the amine functionality can readily participate in the Ugi and Passerini reactions, which are powerful tools for the synthesis of peptide-like structures and other complex amides. nih.govresearchgate.net Similarly, it can be employed in the Mannich reaction to form new carbon-carbon bonds. nih.gov The ability to use pyrrolidine derivatives in asymmetric MCRs has been demonstrated to produce highly substituted, stereochemically defined new pyrrolidines in a single step. nih.gov

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, are another area where this building block could be valuable. For example, novel methods for synthesizing functionalized pyrrolidinone scaffolds have been developed using Smiles-Truce cascade processes, which involve an intramolecular aryl migration. acs.orgnih.gov The functional handles on this compound could be used to design substrates for such elegant and efficient transformations.

Chiral Auxiliary or Ligand in Asymmetric Catalysis

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of single-enantiomer compounds, which is critical in the pharmaceutical industry. mappingignorance.org Chiral pyrrolidine derivatives, famously including the amino acid proline, are among the most successful and widely used organocatalysts. mdpi.comunibo.it

Development of Pyrrolidinone-Based Catalysts for Enantioselective Transformations

The pyrrolidine ring is a privileged scaffold for the design of organocatalysts. acs.orgnih.gov Since the pioneering work on proline-catalyzed asymmetric aldol (B89426) reactions, a vast number of more sophisticated pyrrolidine-based catalysts have been developed. mdpi.comacs.org These catalysts typically operate by forming chiral enamines or iminium ions with carbonyl substrates, effectively controlling the stereochemical outcome of subsequent reactions. acs.org

Derivatives of this compound, if prepared in an enantiomerically pure form, could be elaborated into novel catalysts. The aminomethyl group provides a convenient attachment point for other functional groups, such as hydrogen-bond donors (e.g., thioureas, amides) or metal-coordinating ligands. This would lead to the creation of bifunctional catalysts capable of activating both the nucleophile and the electrophile simultaneously, often resulting in higher reactivity and enantioselectivity.

| Catalyst Type / Precursor | Transformation Catalyzed | Key Structural Feature | Reference Example |

|---|---|---|---|

| Proline | Aldol Reaction, Mannich Reaction | Secondary amine, Carboxylic acid | List-Barbas Aldol Reaction |

| Diarylprolinol Silyl Ethers | Michael Addition, α-alkylation | Sterically demanding diarylmethyl group | Hayashi-Jørgensen catalysts |

| Pyrrolidine-based Peptides | Conjugate Addition | Amide functionalities for H-bonding | Wennemers Peptides |

| Hypothetical Catalyst from Target Cmpd. | Various C-C bond formations | Functionalizable aminomethyl group | Development of new bifunctional catalysts |

Use as a Chiral Auxiliary in Stereoselective Syntheses

A chiral auxiliary is a stereochemically pure compound that is temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. Once the desired stereochemistry is set, the auxiliary is cleaved and can often be recovered for reuse. This is a classic and robust strategy for controlling stereochemistry in organic synthesis. nih.gov

Enantiomerically pure this compound could potentially function as a chiral auxiliary. For example, the amine could be acylated with a prochiral carboxylic acid derivative. The resulting amide could then undergo a stereoselective reaction, such as alkylation or reduction, where the chiral pyrrolidinone scaffold directs the approach of the reagent to one face of the molecule. Subsequent hydrolysis would release the newly formed chiral product and regenerate the auxiliary. The synthesis of many pyrrolidine-containing drugs relies on the functionalization of readily available, optically pure cyclic precursors like proline or 4-hydroxyproline. nih.gov

Design and Synthesis of Compound Libraries

In modern drug discovery, large collections of compounds, known as chemical libraries, are synthesized and screened for biological activity. The design of these libraries often revolves around a central "scaffold" that is systematically decorated with a variety of substituents. nih.gov The pyrrolidine and pyrrolidinone cores are ideal scaffolds for library design due to their aforementioned status as privileged structures. nih.govnih.gov

The structure of this compound is well-suited for the synthesis of focused compound libraries. The primary amine serves as a key point of diversification. Through techniques like parallel synthesis, this amine can be reacted with a large set of diverse building blocks, such as carboxylic acids (to form amides), aldehydes (to form imines, followed by reduction to secondary amines), or isocyanates (to form ureas). This approach allows for the rapid generation of hundreds or thousands of unique, yet structurally related, compounds. Recent advancements include the use of pyrrolidine scaffolds in DNA-encoded libraries (DELs), where a three-component cycloaddition strategy is used to create diverse libraries for screening. acs.orgfigshare.com

| Starting Scaffold | Diversification Point | Reaction Type | Resulting Functional Group | Library Potential |

|---|---|---|---|---|

| This compound | Primary Amine | Amidation | Amide | Diverse acyl groups can be introduced. |

| This compound | Primary Amine | Reductive Amination | Secondary/Tertiary Amine | Diverse alkyl/aryl groups from aldehydes. |

| This compound | Primary Amine | Sulfonylation | Sulfonamide | Diverse sulfonyl chlorides can be used. |

| This compound | Primary Amine | Urea/Thiourea Formation | Urea/Thiourea | Reaction with various isocyanates/isothiocyanates. |

This systematic modification of the core structure allows chemists to explore the structure-activity relationships (SAR) of the new compounds, providing valuable information for the development of new therapeutic agents.

Combinatorial Chemistry Approaches Utilizing the Pyrrolidinone Core

The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. mdpi.comunibo.it Its structural rigidity, coupled with the potential for stereochemically diverse substitution, makes it an ideal candidate for the construction of combinatorial libraries aimed at drug discovery. nih.govresearchgate.net Combinatorial chemistry, a set of techniques for creating a large number of compounds in a single process, has been effectively applied to the pyrrolidinone core to generate vast libraries of molecules for high-throughput screening. wikipedia.orgnih.gov

One of the primary strategies employed is solid-phase synthesis, often using the "split-pool" or "split-and-mix" method. nih.gov In this approach, a solid support, such as a resin bead, is functionalized with a starting material. The resin is then divided into multiple portions, with each portion undergoing a different reaction, typically with a unique building block. Subsequently, all the portions are recombined, mixed, and then split again for the next reaction step. This process is repeated, exponentially increasing the diversity of the compounds on the beads. Each bead ultimately carries a single, unique pyrrolidinone derivative. nih.gov

To identify the structure of the active compounds found during screening, encoding technologies are often employed. nih.govresearchgate.net This involves attaching chemical "tags" to the resin beads at each step of the synthesis. These tags, which can be oligonucleotides, peptides, or other easily analyzable molecules, create a readable history of the reactions that occurred on each specific bead. nih.gov This allows for the rapid deconvolution of the library and identification of the most potent compounds without the need for individual synthesis and characterization of every library member. researchgate.net

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, are also powerful tools in the combinatorial synthesis of pyrrolidinone-containing libraries. nih.govresearchgate.netresearchgate.netnih.govebrary.net These one-pot reactions allow for the combination of three or more starting materials to form a complex product, introducing multiple points of diversity in a single synthetic step. The efficiency and convergence of MCRs make them highly suitable for generating large and diverse libraries of compounds based on the pyrrolidinone scaffold. ebrary.net

The table below summarizes key aspects of combinatorial chemistry approaches involving the pyrrolidinone core.

| Approach | Description | Key Advantages | Example Application |

| Split-Pool Synthesis | A solid-phase synthesis technique where resin beads are repeatedly split, reacted with different building blocks, and then pooled. nih.gov | Generation of very large and diverse libraries; each bead contains a single compound. wikipedia.org | Synthesis of a library of highly functionalized mercaptoacyl pyrrolidines for screening as angiotensin-converting enzyme (ACE) inhibitors. nih.govresearchgate.net |

| Encoded Libraries | The use of chemical tags to record the synthetic history of each compound on a solid support. nih.gov | Rapid identification of active compounds from large libraries; avoids the need for individual synthesis and purification for initial screening. researchgate.net | Identification of potent ACE inhibitors from a library of mercaptoacyl pyrrolidines using an oligomeric tag to deduce the structure of active compounds. nih.govresearchgate.net |

| Multicomponent Reactions (MCRs) | One-pot reactions where three or more reactants combine to form a single product, introducing significant structural diversity. ebrary.net | High efficiency and atom economy; rapid generation of complex molecules. nih.gov | Ugi and Passerini reactions have been used to create diverse peptidomimetic pyrrolidines. nih.govresearchgate.net |

High-Throughput Synthesis Strategies for Structural Diversity

High-throughput synthesis (HTS) strategies are essential for rapidly generating large numbers of structurally diverse compounds for screening. In the context of the pyrrolidinone core, HTS is often integrated with combinatorial chemistry techniques to build extensive libraries of potential drug candidates. The focus of HTS is on the speed and efficiency of the synthetic process, often employing automated systems and parallel synthesis formats.

A key strategy in the high-throughput synthesis of pyrrolidinone derivatives is the use of versatile and readily available starting materials that allow for the introduction of diverse functional groups. Chiral pyrrolidines derived from natural sources, such as proline and hydroxyproline, are frequently used as starting points for stereoselective synthesis. nih.govmdpi.com The inherent chirality of these starting materials is a significant advantage in creating libraries of enantiomerically pure compounds.

The functionalization of the pyrrolidinone core at various positions is crucial for achieving structural diversity. The nitrogen atom of the lactam can be readily alkylated or acylated, while the carbon backbone can be modified through various carbon-carbon and carbon-heteroatom bond-forming reactions. For a compound like this compound, the primary amine of the aminomethyl group provides an additional, readily diversifiable handle for functionalization through reactions such as amidation, sulfonylation, and reductive amination.

The table below outlines some high-throughput synthesis strategies that can be applied to generate structural diversity around the pyrrolidinone core.

| Strategy | Description | Points of Diversification on a this compound Scaffold |

| Parallel Synthesis | The simultaneous synthesis of a large number of compounds in separate reaction vessels, often in a microplate format. | The aminomethyl group can be reacted with a library of carboxylic acids, sulfonyl chlorides, or aldehydes/ketones to generate diverse amides, sulfonamides, and secondary amines. |

| Diversity-Oriented Synthesis (DOS) | A synthetic strategy that aims to create a collection of structurally diverse and complex molecules from a common starting material through a series of branching reaction pathways. | The pyrrolidinone core can be subjected to a variety of reactions, such as ring-opening, cycloadditions, or rearrangements, to generate novel scaffolds. |

| Automated Synthesis | The use of robotic systems to perform chemical reactions, purifications, and analyses, enabling the rapid synthesis of large numbers of compounds. | An automated platform could be programmed to perform a series of diversification reactions on the aminomethyl group of this compound, followed by automated purification and characterization. |

By leveraging these combinatorial and high-throughput synthesis strategies, the pyrrolidinone scaffold, including derivatives like this compound, can be extensively explored to generate vast libraries of compounds for the discovery of new therapeutic agents and materials.

Advanced Characterization Techniques in Pyrrolidinone Research

Spectroscopic Analysis for Elucidating Complex Structures

Spectroscopic methods are indispensable for determining the molecular framework and functional group composition of novel compounds. High-resolution Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry collectively offer a detailed picture of the molecular connectivity and constitution.

High-Resolution NMR Spectroscopy (e.g., 2D NMR, NOESY)

High-Resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 4-(Aminomethyl)-1-(propan-2-yl)pyrrolidin-2-one, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton (¹H) and carbon (¹³C) signals and to probe the molecule's spatial conformation.

1D NMR spectra (¹H and ¹³C) provide initial information on the chemical environment of each nucleus. The ¹H NMR spectrum is expected to show distinct signals for the isopropyl group, the aminomethyl protons, and the protons on the pyrrolidinone ring. The complexity of the ring proton signals often necessitates 2D techniques for full assignment.

Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly crucial for elucidating the three-dimensional structure by identifying protons that are close in space, regardless of their bonding connectivity. researchgate.netyoutube.com NOESY cross-peaks can reveal the relative orientation of the substituents on the chiral C4 carbon and the N1 isopropyl group, as well as define the puckering conformation of the five-membered pyrrolidinone ring. frontiersin.orgacs.orgresearchgate.net The pyrrolidine (B122466) ring is known to adopt non-planar conformations, typically described as 'envelope' or 'twist' forms, and NOESY data is instrumental in identifying the predominant conformer in solution. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar N-substituted pyrrolidinone structures.

| Position | Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key 2D Correlations (Expected) |

|---|---|---|---|---|

| 1 | N-CH(CH₃)₂ | ~4.0 - 4.5 (septet) | ~45 - 50 | COSY to CH(CH ₃)₂; HMBC to C=O, C5 |

| 1' | N-CH(CH₃)₂ | ~1.1 - 1.3 (doublet) | ~20 - 23 | COSY to N-CH (CH₃)₂; HSQC to C1' |

| 2 | C=O | - | ~175 - 178 | HMBC from H3, H5 |

| 3 | CH₂ | ~2.2 - 2.6 (multiplet) | ~28 - 33 | COSY to H4; HSQC to C3 |

| 4 | CH | ~2.5 - 3.0 (multiplet) | ~35 - 40 | COSY to H3, H5, H4'; HSQC to C4 |

| 4' | CH₂-NH₂ | ~2.8 - 3.2 (multiplet) | ~42 - 47 | COSY to H4; HSQC to C4' |

| 5 | CH₂ | ~3.1 - 3.6 (multiplet) | ~48 - 53 | COSY to H4; HMBC to C=O, N-CH; HSQC to C5 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of functional groups. libretexts.orgyoutube.com These two techniques are complementary; molecular vibrations that result in a change in dipole moment are IR-active, while those that cause a change in polarizability are Raman-active. spectroscopyonline.com

For this compound, FT-IR and Raman spectra would confirm the presence of its key functional groups. The most prominent feature in the FT-IR spectrum is expected to be a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide (lactam) group, typically found in the 1650-1690 cm⁻¹ region. spectrabase.comnih.gov The primary amine (-NH₂) of the aminomethyl group would exhibit N-H stretching vibrations in the 3300-3500 cm⁻¹ range and a characteristic scissoring (bending) vibration around 1590-1650 cm⁻¹. nih.govresearchgate.net Aliphatic C-H stretching vibrations from the isopropyl and pyrrolidinone ring methylene (B1212753) groups are expected between 2850 and 3000 cm⁻¹.

Raman spectroscopy would also detect these groups, with the C=O stretch often appearing as a strong band. C-N stretching vibrations within the ring and side chain would also be visible in both spectra, typically in the 1000-1350 cm⁻¹ region. The complementary nature of these techniques provides a more complete vibrational profile of the molecule. sapub.org

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| -NH₂ (Amine) | N-H Stretch | 3300 - 3500 (medium, two bands) | 3300 - 3500 (weak) |

| -NH₂ (Amine) | N-H Scissoring | 1590 - 1650 (medium) | 1590 - 1650 (weak) |

| C=O (Lactam) | C=O Stretch | 1650 - 1690 (strong) | 1650 - 1690 (strong) |

| Aliphatic C-H | C-H Stretch | 2850 - 3000 (strong) | 2850 - 3000 (strong) |

| C-N | C-N Stretch | 1000 - 1350 (medium) | 1000 - 1350 (medium) |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its structure through fragmentation analysis. nih.gov For this compound (C₈H₁₆N₂O), HRMS would provide an exact mass measurement of the protonated molecule [M+H]⁺, confirming its molecular formula.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of the parent ion to produce a characteristic pattern of product ions. This fragmentation pattern provides valuable structural information. gre.ac.uk For this compound, characteristic fragmentation pathways are expected to involve cleavages at the weakest bonds and the formation of stable ions. wvu.eduwvu.edu Key fragmentation events would likely include:

α-cleavage adjacent to the nitrogen atoms, a common pathway for amines. libretexts.orgmiamioh.edu This could lead to the loss of the isopropyl group from the N1 position or cleavage within the aminomethyl side chain.

Loss of the aminomethyl group (CH₂NH₂) as a radical or neutral species.

Ring-opening of the pyrrolidinone lactam, followed by subsequent fragmentation.

Loss of small neutral molecules such as carbon monoxide (CO) from the lactam ring or ammonia (B1221849) (NH₃) from the aminomethyl group after rearrangement. nih.govnih.gov

The fragmentation pattern helps to piece together the molecular structure, confirming the identity and position of the substituents on the pyrrolidinone core. researchgate.net

Table 3: Predicted HRMS Fragmentation of [C₈H₁₆N₂O+H]⁺

| Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 157.1335 | - | [M+H]⁺ (Parent Ion) |

| 114.0917 | -C₃H₇ (Isopropyl radical) | Protonated 4-(aminomethyl)pyrrolidin-2-one (B32541) |

| 127.1022 | -CH₂NH₂ (Aminomethyl radical) | Protonated 1-(propan-2-yl)pyrrolidin-2-one |

| 99.0808 | -C₃H₇ and -NH₃ | Fragment from loss of isopropyl and ammonia |

| 86.0600 | -C₄H₇NO (Ring fragment) | Protonated isopropylamine |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides information about the molecular structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique is the gold standard for determining absolute stereochemistry and for analyzing the detailed conformational and intermolecular interactions that govern the crystal lattice.

Determination of Absolute and Relative Stereochemistry

The this compound molecule contains a stereocenter at the C4 position of the pyrrolidinone ring. If the compound is synthesized as a single enantiomer or if the racemate can be resolved and crystallized, single-crystal X-ray diffraction can unambiguously determine its absolute stereochemistry (i.e., whether it is the R or S enantiomer).

This determination is typically achieved using anomalous dispersion, where a heavy atom is not required for modern diffractometers. The analysis of diffraction data allows for the calculation of the Flack parameter, which provides a reliable indicator of the absolute structure. researchgate.net A Flack parameter close to zero confirms the correct assignment of the enantiomer, while a value near one indicates that the inverted structure is correct.

Analysis of Molecular Conformation and Intermolecular Interactions

X-ray diffraction analysis yields a detailed model of the molecule in the crystal, providing precise measurements of bond lengths, bond angles, and torsion angles. This information defines the exact conformation of the molecule in the solid state, including the puckering of the pyrrolidinone ring. acs.orgresearchgate.netmdpi.com The degree of puckering and the specific conformation (e.g., C3-exo or C4-endo envelope) are determined by the steric and electronic effects of the substituents. nih.gov

Furthermore, the crystal structure reveals how individual molecules pack together, which is governed by intermolecular forces. mdpi.com For this compound, hydrogen bonding is expected to be a dominant interaction. The primary amine of the aminomethyl group contains two donor protons (N-H), and the lactam carbonyl oxygen is a strong hydrogen bond acceptor. researchgate.netmdpi.com This allows for the formation of robust intermolecular hydrogen-bonding networks (e.g., chains or dimers) that stabilize the crystal lattice. mdpi.comuj.edu.pl Analysis of these interactions is critical for understanding the material's physical properties, such as melting point and solubility.

Table 4: Representative Crystallographic Data Parameters This table illustrates the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Description | Example Value |

|---|---|---|